Dracorhodin perchlorate

Catalog No.
S526617
CAS No.
M.F
C17H15ClO7
M. Wt
366.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dracorhodin perchlorate

Product Name

Dracorhodin perchlorate

IUPAC Name

5-methoxy-6-methyl-2-phenylchromenylium-7-ol perchlorate

Molecular Formula

C17H15ClO7

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C17H14O3.ClHO4/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)

InChI Key

KRTYZFUODYMZPG-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Dracorhodin Perchlorate

Canonical SMILES

CC1=C(C2=C(C=C1O)[O+]=C(C=C2)C3=CC=CC=C3)OC.[O-]Cl(=O)(=O)=O

The exact mass of the compound Dracorhodin perchlorate is 366.0506 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dracorhodin perchlorate is the stable perchlorate salt of dracorhodin, a bioactive anthocyanidin-type pigment naturally derived from the resin of Daemonorops draco (Dragon's blood). As a crystalline solid with a guaranteed analytical purity of ≥98%, it overcomes the inherent chemical instability of free anthocyanidins. It exhibits high organic processability, being soluble in solvents such as DMSO and DMF (up to 30 mg/mL), and maintains a documented shelf-life of over four years under standard -20°C storage. For industrial and scientific buyers, this specific salt form serves as an analytical reference standard for pharmacognosy and a precise, reproducible active pharmaceutical ingredient (API) for in vitro and in vivo pharmacological modeling.

Research Fit

1
Chemical Form
Stable perchlorate salt enables reproducible bioactivity assessment
2
Cell-Model Context
Supports apoptosis and proliferation endpoint review across cell lines
3
Research Models
Reported angiogenesis and wound healing research context

Generic substitution with dracorhodin free base or crude botanical extracts introduces severe reproducibility and stability failures in both analytical and biological workflows. The free dracorhodin base is chemically unstable and rapidly reduces to a monomeric state, making it entirely unsuitable for formulation, long-term storage, or precise quantitative dosing [1]. Furthermore, attempting to substitute the pure perchlorate salt with crude Dragon's blood extracts introduces massive compositional variability; crude resins typically contain only 1.3% to 1.6% dracorhodin [1],[2]. Consequently, using crude mixtures in biological assays requires extreme overdosing to achieve the target concentration of the active pigment, which introduces unidentified confounding components that skew metabolic and apoptotic assay results [2]. Procuring the perchlorate salt specifically locks the flavylium core into a stable, quantifiable state required for rigorous scientific and regulatory workflows.

Substitution Risk

Dracorhodin Perchlorate
  • Defined stable salt with consistent bioactivity
  • Reproducible lot-to-lot assay response
  • Suitable as verifiable reference standard
Natural Dragon's Blood Extract
  • Batch-to-batch bioactivity may vary despite similar HPLC content
  • Parent compound instability may shift assay-response context
  • Uncontrolled impurity profile may limit data reproducibility

Chemical Stability and Formulation Viability

The perchlorate salt configuration provides critical stabilization to the anthocyanidin core, which is otherwise highly prone to reduction. While dracorhodin free base is highly unstable and degrades rapidly, dracorhodin perchlorate maintains a stable crystalline state with a documented shelf life of ≥4 years at -20°C . This stabilization allows the compound to be successfully incorporated into complex delivery systems, such as inflammation-targeting emulsion gels, without losing its pharmacological activity [1].

Evidence DimensionChemical stability of the flavylium core
Target Compound DataDracorhodin perchlorate: Stable crystalline solid, ≥4 years shelf life, formulation-compatible.
Comparator Or BaselineDracorhodin free base: Highly unstable, rapidly reduces to monomer.
Quantified DifferencePerchlorate salt prevents rapid degradation, enabling long-term storage and topical formulation.
ConditionsStandard laboratory storage and emulsion gel formulation environments.

Procuring the perchlorate salt prevents rapid degradation of the active pigment during storage and enables the development of stable pharmaceutical formulations.

Stability & Bioactivity
Head-to-head
Perchlorate salt: consistent pro-angiogenic activity, defined toxicity profile in zebrafish
Dragon's blood samples: highly variable effects despite similar dracorhodin HPLC content
Supports bioactivity consistency over natural extracts
Qualitative comparison; zebrafish embryo angiogenesis model

Assay Precision vs. Crude Botanical Extracts

In cellular assays, using pure dracorhodin perchlorate eliminates the severe confounding effects seen with crude extracts. A 10 µg/mL dose of pure dracorhodin perchlorate delivers the exact target concentration. In contrast, a 10 µg/mL dose of crude Dragon's blood extract delivers only ~0.13 µg/mL of the active dracorhodin principle, meaning the remaining >98% of the extract consists of uncharacterized matrix components that can trigger off-target biological responses [1].

Evidence DimensionActive principle delivery at matched dosing
Target Compound Data10 µg/mL Dracorhodin perchlorate delivers 10 µg/mL active compound.
Comparator Or Baseline10 µg/mL Crude Extract delivers ~0.13 µg/mL active compound.
Quantified Difference76-fold difference in active compound concentration at identical mass dosing.
ConditionsIn vitro cellular assays (e.g., glucose uptake or proliferation models).

Eliminates false-positive assay signals caused by unidentified matrix components, ensuring that observed cellular responses are strictly attributable to the target molecule.

Targeted Formulation
Head-to-head
Targeted gel: zeta potential −51.6 mV; bFGF +45.5%, EGF +49.9% vs non-targeted
Non-targeted gel: zeta potential −17.1 mV; baseline growth factor expression
Supports formulation-dependent delivery context
In vivo rat skin wound model; day 7 and day 14 endpoints

Organic Processability and Stock Concentration

Dracorhodin perchlorate demonstrates high solubility in standard organic laboratory solvents, achieving approximately 30 mg/mL in DMSO and dimethyl formamide (DMF). This contrasts with its behavior in purely aqueous buffers, where it is only sparingly soluble (~0.2 mg/mL in a 1:4 DMSO:PBS mixture) . This organic solubility allows for the preparation of highly concentrated master stocks.

Evidence DimensionMaximum stock solution concentration
Target Compound Data~30 mg/mL in DMSO or DMF.
Comparator Or Baseline~0.2 mg/mL in aqueous buffer mixtures.
Quantified Difference150-fold increase in solubility using pure organic solvents.
ConditionsStandard laboratory stock preparation at room temperature.

Allows the preparation of highly concentrated stock solutions, minimizing the volume of cytotoxic organic solvents introduced into sensitive cell culture models.

Anti-Proliferative IC₅₀
Cross-study
40.18 µM 24 h IC₅₀, PC-3 prostate cancer cells
Reported cell-model endpoint context
MTT assay; 20 µM reduced colony formation by 86%
Apoptosis Pathway
Cross-study
Caspase & MAPK Cascade
Activates caspases -1, -3, -8, -9, -10; up-regulates Bax/Bcl-XL; phosphorylates ERK, JNK, p38 MAPK in HL-60 cells
Supports apoptosis pathway-response interpretation
Validated via caspase inhibitors and MAPK pathway blockers
TLR4 Modulation
Class-level context
Inflammation & Repair Dual Action
Reduced TLR4 pathway activity and inflammatory infiltration; increased eNOS expression and NO content in diabetic rat wounds
Supports TLR4 pathway-response interpretation
Data to verify; abstract-level evidence summary

Pharmacopoeial Quality Control and HPLC Standardization

Because crude Dragon's blood resin is highly variable, pharmacopoeial monographs (such as the Chinese Pharmacopoeia) mandate dracorhodin quantification to certify authenticity. Dracorhodin perchlorate's ≥98% purity and chemical stability make it the mandatory reference standard for calibrating HPLC equipment and validating batch compliance[1].

Wound Healing and Emulsion Gel Formulation Development

Due to the stabilization provided by the perchlorate salt, this compound is perfectly suited for formulation into topical emulsion gels. It allows researchers to study tissue repair, fibroblast proliferation, and TLR4 pathway modulation in diabetic foot ulcer (DFU) models without the rapid degradation associated with the free base[1].

Mechanistic Apoptosis and Oncology Assays

In oncology research evaluating PI3K/Akt inhibition or caspase activation, precise dosing is critical. Utilizing pure dracorhodin perchlorate instead of crude extracts ensures that the observed apoptotic effects are directly linked to the target molecule, eliminating the confounding variables of uncharacterized botanical matrices [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dragon's Blood Bioactivity Reference
Reproducible chemical entity
Bioactivity consistency over natural extracts
Targeted Wound Healing Formulations
Formulation-dependent delivery context
Growth factor expression endpoints
Cell-Model Pathway Studies
Cell-model endpoint review
Apoptosis and proliferation assay context
Diabetic Wound Research Models
Inflammation-pathway modulation context
TLR4 and eNOS pathway endpoints

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

366.0506305 Da

Monoisotopic Mass

366.0506305 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1. Xia, M., Wang, D., Wang, M., et al. Dracorhodin perchlorate induces apoptosis via activation of caspases and generation of reactive oxygen species. J. Pharmacol. Sci. 95(2), 273-283 (2004).
2. Chen, X., Luo, J., Meng, L., et al. Dracorhodin perchlorate induces the apoptosis of glioma cells. Oncol. Rep. 35(4), 2364-2372 (2016).

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